[2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea
Description
Significance of Pyrazole (B372694) Derivatives in Medicinal Chemistry Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a vast number of biologically active compounds. korea.ac.krresearchgate.netnih.govnih.govnih.govsmolecule.com Its unique chemical properties, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for diverse interactions with biological targets. nih.gov This versatility has led to the development of pyrazole derivatives with a wide array of pharmacological activities.
The significance of the pyrazole scaffold is underscored by its presence in numerous approved drugs and compounds in clinical and preclinical studies. nih.govnih.gov These compounds have shown efficacy in treating a range of diseases, including various types of cancers, HIV, and pulmonary hypertension. nih.gov The adaptability of the pyrazole ring allows for the synthesis of a myriad of derivatives, each with the potential for unique biological effects. nih.govnih.govnih.govmdpi.commdpi.com
Table 1: Examples of Biological Activities of Pyrazole Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression. researchgate.netnih.govnih.gov |
| Anti-inflammatory | Certain pyrazole-containing compounds are potent inhibitors of enzymes like COX-2, which are key mediators of inflammation. smolecule.comfrontiersin.org |
| Antimicrobial | The pyrazole nucleus is a key component in compounds developed to combat bacterial and fungal infections. nih.govsmolecule.comnih.gov |
| Antiviral | Research has demonstrated the potential of pyrazole derivatives in inhibiting viral replication. nih.govresearchgate.net |
| Anticonvulsant | The structural features of pyrazoles have been exploited to create compounds with anticonvulsant properties. smolecule.com |
Role of Urea (B33335) Moiety in Biologically Active Compounds
The urea moiety (-NH-CO-NH-) is another "privileged structure" in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological macromolecules such as proteins and enzymes. nih.govfrontiersin.orgmdpi.comnih.gov This interaction is crucial for the recognition of the bioactive site and the stabilization of the ligand-receptor complex, which is often a key determinant of a drug's efficacy. mdpi.com
The hydrogen bonding capability of the urea functional group is a critical element in its molecular recognition and subsequent biological activity. frontiersin.org The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality allows the urea moiety to form a network of hydrogen bonds with the target protein, contributing significantly to the binding affinity. mdpi.com Beyond hydrogen bonding, the urea functionality can also participate in other important interactions, such as stacking with aromatic rings in proteins. frontiersin.org
The incorporation of a urea group can also enhance a compound's physicochemical properties, such as aqueous solubility, due to its capacity for strong intermolecular hydrogen bonding with water. pharmatutor.org This improvement in solubility can be a critical factor in the development of a successful drug candidate.
Historical Context of Pyrazole-Urea Hybrid Structures in Preclinical Investigations
The strategic fusion of the pyrazole nucleus and the urea moiety has led to the development of pyrazole-urea hybrid structures, which have been a subject of considerable interest in preclinical research over the past two decades. korea.ac.krresearchgate.netnih.govpharmatutor.org Researchers have been particularly attracted to the wide spectrum of biological activities exhibited by these hybrid compounds, with a significant focus on their potential as anticancer agents. korea.ac.krresearchgate.netnih.gov
In the realm of oncology, pyrazolyl-ureas have been shown to interact with various intracellular signaling pathways, particularly those involving different kinases. researchgate.netnih.govpharmatutor.org Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers. By inhibiting these kinases, pyrazole-urea compounds can disrupt the signaling pathways that drive tumor growth and survival. researchgate.netnih.gov Some of these compounds have also demonstrated antiangiogenic potential, meaning they can inhibit the formation of new blood vessels that tumors need to grow. researchgate.netnih.govpharmatutor.org
The exploration of pyrazole-urea hybrids has not been limited to oncology. These compounds have also been investigated for their potential as anti-inflammatory, antipathogenic (antibacterial, antimalarial), and anticonvulsant agents. korea.ac.krnih.govpharmatutor.org The versatility of this structural framework continues to make it a promising area for the discovery of new therapeutic agents.
Research Landscape and Emerging Trends for the [2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea Scaffold
While specific academic research focusing solely on "this compound" is limited in the public domain, the broader research landscape for the 4-aminopyrazole and pyrazolyl urea scaffolds provides valuable insights into its potential areas of investigation and emerging trends. The structure of this compound, featuring a 4-aminopyrazole core linked to a urea moiety via an acetyl bridge, suggests several avenues for therapeutic application based on the known activities of its constituent parts.
Research into 4-aminopyrazole derivatives has highlighted their potential as anticonvulsant, antioxidant, and to a lesser extent, anti-inflammatory and anticancer agents. nih.gov The position of the amino group on the pyrazole ring is a critical determinant of its biological activity, with 4-aminopyrazoles showing a distinct pharmacological profile compared to their 3-amino and 5-amino isomers. nih.gov
The pyrazolyl urea framework, as previously discussed, is a well-established pharmacophore with a broad range of biological activities. korea.ac.krnih.gov The combination of these two "privileged" structures in this compound suggests that this scaffold could be a promising starting point for the development of novel therapeutic agents.
Emerging trends in the field point towards the exploration of pyrazole-urea derivatives as inhibitors of specific protein kinases, such as p38 MAP kinase and cyclin-dependent kinases (CDKs), which are implicated in inflammatory diseases and cancer. korea.ac.krnih.gov The structure-activity relationship (SAR) studies of various pyrazolyl ureas are a key area of research, aiming to optimize the potency and selectivity of these compounds by modifying the substituents on both the pyrazole and urea components. korea.ac.kr
Given the current research landscape, future investigations into the "this compound" scaffold are likely to focus on:
Synthesis and Derivatization: Developing efficient synthetic routes to this compound and creating a library of analogs with diverse substituents to explore the SAR.
Biological Screening: Evaluating the synthesized compounds for a wide range of biological activities, with a particular focus on anticancer, anti-inflammatory, and neurological disorders, based on the known properties of 4-aminopyrazoles and pyrazolyl ureas.
Target Identification and Mechanism of Action Studies: For any active compounds, identifying the specific biological targets and elucidating the molecular mechanisms by which they exert their effects.
The "this compound" scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging the wealth of knowledge on its constituent pyrazole and urea moieties, researchers can unlock the therapeutic potential of this intriguing molecular framework.
Synthetic Methodologies and Chemical Synthesis of this compound and Related Analogues
The synthesis of pyrazole-containing compounds is a significant area of focus in medicinal and synthetic chemistry due to their wide range of biological activities. The target compound, this compound, combines a 1,4-disubstituted aminopyrazole core with an acetylurea (B1202565) side chain. Its synthesis requires regiocontrolled construction of the pyrazole ring followed by the systematic introduction of the functionalized side chain. This article details the established and potential synthetic strategies for obtaining this molecule and its analogues.
Structure
3D Structure
Properties
Molecular Formula |
C6H9N5O2 |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C6H9N5O2/c7-4-1-9-11(2-4)3-5(12)10-6(8)13/h1-2H,3,7H2,(H3,8,10,12,13) |
InChI Key |
VDFXKBJMOCCMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(=O)NC(=O)N)N |
Origin of Product |
United States |
Preclinical Biological Activity Profiling of 2 4 Amino 1h Pyrazol 1 Yl Acetyl Urea Analogues
Antiproliferative and Anticancer Activities in Cell-Based Models
Analogues featuring the pyrazole-urea core have been extensively investigated for their potential as anticancer agents. These compounds have shown the ability to inhibit the growth of various cancer cell lines, acting through mechanisms that include the induction of cell cycle arrest and apoptosis.
Evaluation Across Diverse Cancer Cell Lines (e.g., MCF7, A549, HepG2, HCT116)
The antiproliferative effects of pyrazole-urea analogues have been documented across a broad spectrum of human cancer cell lines. For instance, a series of novel diaryl urea (B33335) pyrazolopyrimidine derivatives demonstrated potent and broad-spectrum activity, with GI50 values (50% growth inhibition) ranging from 0.553 to 3.80 µM across a panel of cancer cells. nih.gov Another noteworthy compound, a pyrazolyl-urea known as GeGe-3, significantly restricted the proliferation of a diverse panel of cancer cell lines at a 10 µM concentration, including those from prostate (PC3), liver (HepG2), breast (MDA-MB231, MCF7), ovarian (SKOV-3), lung (A549), and cervical (HeLa) cancers. worktribe.comnih.gov
Research into pyrazole-containing diarylureas identified a compound, designated 1e, which exhibited sub-micromolar IC50 values against the majority of 58 cancer cell lines tested by the National Cancer Institute (NCI). nih.gov Similarly, studies on pyrazole (B372694) benzamide (B126) and pyrazole dihydro triazinone derivatives revealed significant antiproliferative efficacy against human colon (HCT-116) and breast cancer (MCF-7) cell lines, with some compounds showing IC50 values ranging from 4.98 to 92.62 µg/mL for MCF-7 and 7.74 to 82.49 µg/mL for HCT-116. srrjournals.com Further studies have confirmed the activity of various pyrazole derivatives against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines. srrjournals.com
Table 1: Antiproliferative Activity of Selected Pyrazole-Urea Analogues Against Various Cancer Cell Lines
Compound/Derivative Class Cancer Cell Lines Tested Observed Activity (IC50 / GI50) Reference Diaryl urea pyrazolopyrimidine derivatives Various GI50: 0.553 - 3.80 µM nih.gov GeGe-3 A549, HepG2, MCF7, PC3, SKOV-3, etc. Significant proliferation restriction at 10 µM [12, 19] Compound 1e (Diarylurea) 58-cell line panel Sub-micromolar IC50 values nih.gov Pyrazole benzamide/dihydro triazinone derivatives HCT-116, MCF-7 IC50: 7.74-82.49 µg/mL (HCT-116); 4.98-92.62 µg/mL (MCF-7) connectjournals.com Pyrazolo[3,4-d]pyrimidine-urea hybrids (e.g., CBS-1) Various Showed promising cytotoxicity, better than doxorubicin (B1662922) in some cases
```#### **3.1.2. Inhibition of Cell Proliferation and Viability**
The anticancer effects of these compounds are linked to their ability to halt cell proliferation and induce cell death. For example, certain pyrazolopyrimidine urea derivatives were found to exert their cytotoxic effects by reducing cellular proliferation and inducing cell cycle arrest at the G2/M phase. nih.govThese compounds also prompted DNA fragmentation, which is a hallmark of apoptosis, confirming this as a mechanism of cancer cell death.
nih.gov
Similarly, a pyrazolo[3,4-d]pyrimidine-urea hybrid, CBS-1, was shown to effectively inhibit cell cycle progression and induce apoptosis in A549 lung cancer cells. rsc.orgAnother pyrazole compound, PTA-1, was found to arrest the cell cycle in the S and G2/M phases in triple-negative breast cancer cells, ultimately leading to apoptosis. nih.govMechanistic studies have shown that some pyrazole derivatives can inhibit enzymes like COX-2, which is implicated in cancer progression, providing a potential mechanism for their anticancer activity. srrjournals.comThe compound GeGe-3 not only restricted cell proliferation and metabolism but also reduced the migration of PC3 prostate cancer cells in laboratory assays.
worktribe.comnih.gov
Anti-inflammatory Potential
The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, and its urea derivatives have also been explored for their anti-inflammatory properties. mdpi.comnih.govThese compounds often target key enzymes and signaling pathways involved in the inflammatory response.
Modulation of Inflammatory Mediators
Pyrazole-urea analogues can exert anti-inflammatory effects by modulating the production and activity of key inflammatory mediators. A significant target for this class of compounds is the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signal transduction pathway that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govcolumbia.eduThe pyrazole-urea compound BIRB 796 is a potent inhibitor of p38 MAPK and was considered a clinical candidate for treating inflammatory diseases.
columbia.eduresearchgate.net
Other pyrazole derivatives have also shown the ability to inhibit inflammatory mediators. Diaryl pyrazole derivatives have been assessed for their potential to inhibit TNF-α and IL-6. mdpi.comThe mechanisms of action for pyrazole derivatives often involve the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation. nih.govijpsjournal.comSome pyrazolyl thiazolones have demonstrated potent COX-2 inhibitory activities comparable to the drug celecoxib (B62257).
nih.gov
In Vivo Preclinical Models of Inflammation
The anti-inflammatory activity of pyrazole analogues has been validated in various animal models of inflammation. The carrageenan-induced paw edema model is a standard assay for acute inflammation and has been used to demonstrate the in vivo efficacy of these compounds. jst.go.jpresearchgate.netIn this model, pyrazole derivatives have been shown to significantly reduce edema.
ijpsjournal.com
For instance, a series of pyrazole-based dimeric compounds showed anti-inflammatory activity in the carrageenan-induced edema model. jst.go.jpSimilarly, novel pyrazolyl thiazolones exhibited in vivo anti-inflammatory activities that were equivalent or superior to the standard drugs diclofenac (B195802) and celecoxib in a formalin-induced rat paw edema bioassay. nih.govThese in vivo studies confirm the therapeutic potential of this chemical class in managing inflammatory conditions.
Antimicrobial Efficacy (Excluding Clinical Data)
Derivatives of the pyrazole nucleus have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against various strains of bacteria and fungi.
meddocsonline.orgconnectjournals.com
The antimicrobial potential of pyrazole derivatives has been evaluated against a range of pathogens. In one study, a series of newly synthesized pyrazole derivatives were screened, and one compound was found to be highly active against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL), while another was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.govThe same study identified a compound with potent antifungal activity against Aspergillus niger (MIC: 1 μg/mL), comparable to the standard drug Clotrimazole.
nih.gov
Other research has shown that 2-amino-4-pyrazolyl-4Н-1,3-oxazines possess strong bactericidal activity against strains of Staphylococcus aureus. nanobioletters.comFurther studies have reported that nitro-aromatic pyrazole derivatives possess good antimicrobial activity against Penicillium chrysogenum and Pseudomonas aeruginosa. meddocsonline.orgThe synthesis of pyrazole-dimedone compounds has also yielded derivatives with notable antimicrobial activity. meddocsonline.orgThese findings highlight the versatility of the pyrazole scaffold in developing new agents to combat microbial infections.
**Table 2: Antimicrobial Activity of Selected Pyrazole Analogues**
```html
Compound/Derivative Class Microorganism Activity (MIC) Reference Pyrazole Derivative 3 Escherichia coli (Gram-negative) 0.25 µg/mL Pyrazole Derivative 4 Streptococcus epidermidis (Gram-positive) 0.25 µg/mL Pyrazole Derivative 2 Aspergillus niger (Fungus) 1 µg/mL 2-Amino-4-pyrazolyl-4Н-1,3-oxazines Staphylococcus aureus (Gram-positive) Pronounced bactericidal activity Nitro-aromatic pyrazole derivative Penicillium chrysogenum, Pseudomonas aeruginosa Good antimicrobial activity researchgate.net
Antimicrobial Efficacy (Excluding Clinical Data)
Antibacterial Spectrum and Potency (e.g., Gram-positive, Gram-negative)
Analogues based on the pyrazole framework have demonstrated a considerable range of antibacterial activities. Research into pyrazole-based compounds, including pyrazolyl-1,3-oxazines and pyrazole-thiazole hybrids, has revealed activity against both Gram-positive and Gram-negative bacteria. nih.govnanobioletters.com
Specifically, certain 2-amino-4-pyrazolyl-4H-1,3-oxazines, which incorporate a urea-like structure, have shown pronounced antimicrobial effects against Gram-positive Staphylococcus aureus strains, though they were largely inactive against Gram-negative Escherichia coli. nanobioletters.com Other studies on different pyrazole derivatives have reported broad-spectrum activity. For instance, some compounds showed very high inhibitory activity against Gram-positive Bacillus subtilis and S. aureus, as well as against the Gram-negative Proteus vulgaris. researchgate.net
The potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC). One study found that a specific pyrazole derivative exhibited superior activity against both Gram-positive (B. subtilis, Clostridium tetani, Streptococcus pneumoniae) and Gram-negative (Salmonella typhi, Pseudomonas aeruginosa, Vibrio cholerae) strains, with MIC values ranging from 0.10 to 1.00 µg/mL and 0.50 to 2.50 µg/mL, respectively, which was more potent than the standard drug ciprofloxacin (B1669076) in the same assay. nih.gov Conversely, another series of imidazo-pyridine substituted pyrazoles showed potent broad-spectrum activity, with Minimum Bactericidal Concentration (MBC) values under 1 μg/ml against several Gram-negative strains and some Gram-positive bacteria. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazole Analogues
| Compound Type | Bacterial Strain | Activity Measurement | Result | Reference(s) |
|---|---|---|---|---|
| Pyrazole-Thiazole Hybrid | Staphylococcus aureus | MIC | 1.9-3.9 µg/mL | nih.gov |
| Pyrazole-Thiazole Hybrid | Klebsiella planticola | IC₅₀ | 11.8 µM | nih.gov |
| 2-Amino-4-pyrazolyl-4H-1,3-oxazine | Staphylococcus aureus | MBsC/MBcC | Pronounced Activity | nanobioletters.com |
| 2-Amino-4-pyrazolyl-4H-1,3-oxazine | Escherichia coli | MBsC/MBcC | Practically Inactive | nanobioletters.com |
| Substituted Pyrazole | Bacillus subtilis | MIC | 3.9-15.6 µg/mL | nih.gov |
| Substituted Pyrazole | Staphylococcus aureus | MIC | 3.9-15.6 µg/mL | nih.gov |
| Pyranopyrazole | Proteus vulgaris | Inhibition Zone | up to 31 mm | nih.gov |
| Pyranopyrazole | Staphylococcus aureus | Inhibition Zone | up to 21 mm | nih.gov |
Antifungal Activities
The pyrazole scaffold is a key component in several commercial fungicides, and novel analogues continue to be explored for their antifungal properties. nih.gov Studies have shown that pyrazole derivatives, including pyrazole-4-carboxamides and pyrazole analogues containing an aryl trifluoromethoxy group, exhibit inhibitory activity against a variety of fungal pathogens. nih.govjapsonline.com
The spectrum of activity includes significant inhibition of plant pathogenic fungi. For example, in one study, a series of pyrazole analogues were tested against six plant pathogenic fungi, with most compounds showing some level of activity. nih.gov Notably, compound 1v from this series demonstrated an inhibition rate of 81.22% against Fusarium graminearum, which was slightly higher than the commercial fungicide pyraclostrobin. nih.gov This same compound also showed a broad spectrum of activity against all other tested fungi. nih.gov Another study on pyrazole-4-carboxamide derivatives found that several compounds exhibited potent activity against various fungal strains. japsonline.com
The antifungal efficacy is typically evaluated by measuring the inhibition of mycelial growth, with results often presented as percentage inhibition or as the half-maximal effective concentration (EC₅₀). One pyrazole analogue (1v ) displayed a potent EC₅₀ value of 0.0530 µM against F. graminearum. nih.gov
Table 2: Antifungal Activity of Selected Pyrazole Analogues
| Compound/Analogue | Fungal Species | Activity Measurement | Result | Reference(s) |
|---|---|---|---|---|
| Pyrazole Analogue 1v | Fusarium graminearum | Inhibition Rate | 81.22% | nih.gov |
| Pyrazole Analogue 1v | Fusarium graminearum | EC₅₀ | 0.0530 µM | nih.gov |
| Pyrazole Analogue 1v | Colletotrichum micotianae | Inhibition Rate | 56.03% | nih.gov |
| Pyrazole-4-carboxamide 5a | Fungal Strains | Potency | Potent Activity | japsonline.com |
| Pyrazole-4-carboxamide 5i | Fungal Strains | Potency | Potent Activity | japsonline.com |
| Pyrazole-4-carboxamide 5j | Fungal Strains | Potency | Potent Activity | japsonline.com |
Antitubercular Activity
Derivatives containing the pyrazole nucleus are recognized for their significant potential as antitubercular agents, with research demonstrating their inhibitory effects against Mycobacterium tuberculosis (Mtb). japsonline.comnih.gov Several classes of pyrazole-based compounds, including pyrazole-4-carboxamides and pyrazolylpyrazoline hybrids, have been synthesized and evaluated against the virulent Mtb H37Rv strain. japsonline.comnih.gov
The activity of these compounds is often potent, with some derivatives showing efficacy comparable or superior to existing tuberculosis medications like rifampicin (B610482). For instance, a study on pyrazolylpyrazoline-clubbed tetrazole hybrids identified compounds 9k and 9o as being particularly potent, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Mtb H37Rv, which was more effective than rifampicin (MIC = 40 µg/mL) in the same study. nih.gov These compounds also achieved high levels of bacterial inhibition, at 98% and 99%, respectively. nih.gov Another investigation into pyrazole-4-carboxamide derivatives identified compound 5e as having significant antitubercular activity with an even lower MIC of 3.12 µg/mL. japsonline.com
The mechanism of action for some pyrazole-containing compounds has been linked to the inhibition of essential mycobacterial enzymes, such as the Mycobacterium membrane protein Large 3 (MmpL3), which is involved in cell wall synthesis. nih.gov
Table 3: Antitubercular Activity of Selected Pyrazole Analogues against M. tuberculosis H37Rv
| Compound/Analogue | MIC (µg/mL) | Inhibition (%) | Reference(s) |
|---|---|---|---|
| Pyrazole-4-carboxamide 5e | 3.12 | Not Reported | japsonline.com |
| Pyrazole-4-carboxamide 5g | 6.25 | Not Reported | japsonline.com |
| Pyrazole-4-carboxamide 5m | 6.25 | Not Reported | japsonline.com |
| Pyrazolylpyrazoline Hybrid 9k | 12.5 | 98% | nih.gov |
| Pyrazolylpyrazoline Hybrid 9o | 12.5 | 99% | nih.gov |
| Pyrazolylpyrazoline Hybrid 9l | 25 | 96% | nih.gov |
| Pyrazolylpyrazoline Hybrid 9p | 25 | 98% | nih.gov |
Antimalarial and Antiparasitic Potential
Pyrazole-urea analogues and related derivatives have emerged as a promising class of compounds with significant antimalarial and antiparasitic activity. Extensive research has focused on their efficacy against the malaria parasite, Plasmodium falciparum, and various Leishmania species, the causative agents of leishmaniasis. nih.govnih.govmalariaworld.org
In the context of antimalarial research, substituted pyrazole derivatives have demonstrated potent activity. Modifications to the pyrazole ring are crucial; for example, replacing an ester group with a nitrile group led to a significant loss of activity, highlighting the importance of specific chemical features for efficacy. nih.gov Certain methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid derivatives showed potent antimalarial effects with IC₅₀ values as low as 0.149 µM against P. falciparum. nih.gov Hybrid molecules combining 4-aminoquinoline (B48711) and pyrano[2,3-c]pyrazole scaffolds have also yielded compounds with remarkable potency, exhibiting EC₅₀ values of 0.0130 µM and 0.02 µM against the 3D7 (chloroquine-sensitive) and K1 (chloroquine-resistant) strains of P. falciparum, respectively. nih.gov
In the field of antiparasitic research, a series of amino-pyrazole ureas have been identified as having potent in vitro activity against Leishmania infantum and Leishmania donovani. nih.govacs.org Optimization of an initial hit compound led to the development of analogues with significantly improved potency. For instance, the introduction of a urea moiety and further structural modifications resulted in compound 17 , which displayed an IC₅₀ of 0.078 µM against L. donovani. acs.org Further development within this series produced compound 26 , which demonstrated high levels of in vivo efficacy (>90%) in a hamster model of visceral leishmaniasis. nih.govacs.org
Table 4: Antimalarial and Antiparasitic Activity of Selected Pyrazole Analogues
| Compound Type | Parasite Species | Activity Measurement | Result (IC₅₀/EC₅₀) | Reference(s) |
|---|---|---|---|---|
| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole 4b | P. falciparum (3D7) | EC₅₀ | 0.0130 µM | nih.gov |
| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole 4b | P. falciparum (K1) | EC₅₀ | 0.02 µM | nih.gov |
| Methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid 3a | P. falciparum | IC₅₀ | 0.149 µM | nih.gov |
| Pyrazoline containing Pyrazole 29 | P. falciparum | IC₅₀ | 0.21 µM | malariaworld.org |
| Amino-pyrazole urea 17 | L. donovani | IC₅₀ | 0.078 µM | acs.org |
| Amino-pyrazole urea 7 | L. infantum | IC₅₀ | 2.02 µM | acs.org |
Enzyme Inhibition Studies
Kinase Inhibition (e.g., p38 MAPK, Src, CDK, EGFR, BTK, Aurora-A, VEGFR-2)
Pyrazole-urea based structures are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Their inhibitory action often involves binding to the ATP-binding site of the kinase, and they have been particularly prominent in the development of inhibitors for p38 MAP kinase and other key oncogenic kinases. nih.govcolumbia.edu
A notable series of N-pyrazole, N'-aryl ureas has been extensively studied for its interaction with p38 mitogen-activated protein (MAP) kinase. These inhibitors bind to a domain distinct from the ATP site, stabilizing a conformation of the kinase that is incompatible with ATP binding. nih.govcolumbia.edu This unique binding mode has led to the development of highly potent inhibitors, including the clinical candidate BIRB 796 (45 ), for treating inflammatory diseases. nih.govcolumbia.edu
More recently, novel pyrazole derivatives incorporating urea or thiourea (B124793) scaffolds have been designed as multi-targeting kinase inhibitors. One study developed compounds that act as hybrid sorafenib/erlotinib analogs, demonstrating potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR) wild-type (WT), and the resistant T790M mutant. Several compounds in this series showed VEGFR-2 inhibition with IC₅₀ values in the nanomolar range, comparable to or better than sorafenib. nih.gov For instance, compound 16a inhibited VEGFR-2 with an IC₅₀ of 25 nM and also showed excellent activity against EGFRWT (IC₅₀ = 94 nM) and EGFRT790M (IC₅₀ = 10 nM). nih.gov
Additionally, various pyrazole-containing compounds have been identified as inhibitors of other kinases. For example, doramapimod (B1670888) is a direct inhibitor of p38 MAP kinase, and other derivatives have been shown to inhibit Aurora kinases A, B, and C. researchgate.netselleckchem.com
Table 5: Kinase Inhibition Profile of Selected Pyrazole-Urea Analogues
| Compound/Analogue | Target Kinase | Activity Measurement | Result (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| BIRB 796 (45 ) | p38 MAP Kinase | Binding/Cellular Assays | Potent Inhibitor | nih.govcolumbia.edu |
| Pyrazole-Urea 16a | VEGFR-2 | IC₅₀ | 25 nM | nih.gov |
| Pyrazole-Urea 16c | VEGFR-2 | IC₅₀ | 52 nM | nih.gov |
| Pyrazole-Urea 16g | VEGFR-2 | IC₅₀ | 110 nM | nih.gov |
| Pyrazole-Urea 16a | EGFRWT | IC₅₀ | 94 nM | nih.gov |
| Pyrazole-Urea 16c | EGFRWT | IC₅₀ | 128 nM | nih.gov |
| Pyrazole-Urea 16a | EGFRT790M | IC₅₀ | 10 nM | nih.gov |
| Pyrazole-Urea 16c | EGFRT790M | IC₅₀ | 25 nM | nih.gov |
| AMG 900 | Aurora A/B/C | IC₅₀ | 5 nM/4 nM/1 nM | selleckchem.com |
Soluble Epoxide Hydrolase (sEH) Inhibition
The urea functional group is a well-recognized pharmacophore for potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxy fatty acids. nih.govplos.org The 1,3-disubstituted urea moiety effectively mimics the substrate and the transition state of epoxide hydrolysis, leading to competitive inhibition of the enzyme. plos.org The central urea group forms strong hydrogen bond interactions with key amino acid residues (Tyr381, Tyr465, and Asp333) in the catalytic pocket of sEH. nih.gov
While many sEH inhibitors are based on aryl or benzyl (B1604629) ureas, the incorporation of heterocyclic scaffolds like pyrazole is an area of interest for developing novel analogues. mdpi.comacs.org The development of urea-based inhibitors has been driven by the need to improve physicochemical properties such as water solubility and bioavailability, which were limitations for early inhibitors. nih.gov Research into sulfonyl urea derivatives has yielded compounds with subnanomolar inhibition of human sEH. mdpi.com For example, novel benzoxazolone-5-urea analogues have been synthesized, with the most potent compounds exhibiting IC₅₀ values in the low nanomolar range (e.g., 0.39 nM). acs.org These findings underscore the potential for designing highly potent sEH inhibitors by modifying the groups flanking the core urea structure, including the potential integration of pyrazole moieties.
Table 6: sEH Inhibition by Selected Urea-Based Compounds
| Compound Type | sEH Source | Activity Measurement | Result (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| 1,3-Dicyclohexylurea (DCU) | General | Potency | Potent Inhibitor | nih.gov |
| Dibenzylurea Analogue 3 | Human sEH | IC₅₀ | 222 nM | plos.org |
| Benzoxazolone-5-urea 33 | Human sEH | IC₅₀ | 0.39 nM | acs.org |
| Sulfonyl Urea Derivative 4f | Human sEH | Potency | Promising Inhibitor | mdpi.com |
Cyclooxygenase (COX-1/COX-2) Inhibition
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, most notably represented by the selective COX-2 inhibitor, Celecoxib. mdpi.commonash.edu Analogues of [2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea, particularly those incorporating a 1,5-diarylpyrazole skeleton, have been investigated for their ability to inhibit cyclooxygenase enzymes. The rationale for this research is based on the success of drugs like Celecoxib, which feature a pyrazole core. monash.edu
Research has focused on developing compounds that selectively inhibit COX-2 over COX-1. nih.gov This selectivity is desirable as COX-1 is considered a 'housekeeping' enzyme involved in physiological functions like protecting the stomach lining, while COX-2 is upregulated during inflammation. jpp.krakow.pl A sulfonamide or a methylsulfone group has been identified as crucial for conferring COX-2 selectivity. jpp.krakow.plnih.gov
In the design of novel pyrazolyl-urea analogues, scientists have created hybrid molecules that combine the pyrazole core of COX-2 inhibitors with a urea moiety, which is known to inhibit other enzymes like soluble epoxide hydrolase (sEH). nih.gov Studies on new series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives showed that all tested compounds were more potent as COX-2 inhibitors than COX-1 inhibitors. nih.gov For instance, certain trimethoxy derivatives demonstrated higher anti-inflammatory potency than Celecoxib in preclinical models. nih.gov Molecular docking studies have helped to understand the ligand-protein interactions, confirming that a benzene (B151609) sulfonamide moiety on the pyrazole structure is important for selective COX-2 inhibitory activity. monash.edu
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 1,5-Diarylpyrazole-urea conjugates | COX-2/sEH | Designed as dual inhibitors; selectivity for COX-2 over COX-1 is a key feature. | nih.gov |
| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | COX-1/COX-2 | Showed higher inhibition of COX-2 over COX-1; some derivatives were more potent than Celecoxib. | nih.gov |
| Hybrid Pyrazole Analogues | COX-1/COX-2 | Molecular docking confirmed the importance of a benzene sulfonamide group for COX-2 selectivity. | monash.edu |
DNA Gyrase and Topoisomerase Inhibition
Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial DNA replication and are validated targets for antibiotics. nih.govnih.gov Pyrazole derivatives have been identified as a novel class of inhibitors targeting these enzymes. nih.govresearchgate.net
One study identified a pyrazole derivative as a dual inhibitor of S. aureus DNA gyrase and topoisomerase IV, although it showed weak antibacterial activity. sci-hub.st Further structural modifications of this initial compound led to analogues with potent activity against multidrug-resistant strains like MRSA. sci-hub.st Another series of novel 4,5-dihydro-1H-pyrazole derivatives was synthesized and evaluated, with one compound showing potent inhibitory activity against S. aureus DNA gyrase with an IC50 of 0.125 µg/mL. researchgate.net Docking simulations helped to determine the probable binding conformation of these inhibitors within the enzyme's active site. researchgate.net
These findings suggest that the pyrazolyl-urea scaffold and its analogues are promising for the development of new antibacterial agents that can overcome existing resistance mechanisms. nih.govnih.gov
| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazole Derivative 1 | S. aureus DNA Gyrase & Topoisomerase IV | 128 µg/mL (both) | Identified as a dual inhibitor with weak antibacterial activity. | sci-hub.st |
| 4,5-dihydro-1H-pyrazole derivative (Compound 4t) | S. aureus DNA Gyrase | 0.125 µg/mL | Showed potent anti-Gram-positive bacterial activity. | researchgate.net |
| 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole 16 | Bacterial Topoisomerases | Not specified | Possesses potent antibacterial activity and selective inhibition. | nih.gov |
Other Enzyme Targets
Beyond COX and bacterial topoisomerases, pyrazolyl-urea analogues have been found to inhibit a range of other enzymes, particularly protein kinases, which are crucial in cell signaling and are often targeted in cancer therapy.
p38 MAP Kinase: 5-Pyrazolyl-urea derivatives have been developed as potent inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. mdpi.com One of the most active compounds, BIRB 796, demonstrates picomolar affinity for the p38 enzyme. mdpi.com The urea linkage plays a critical role in binding, forming a bidentate hydrogen bond interaction with the carboxylate oxygens of the Glu71 residue in the kinase. columbia.edu
Aurora Kinases: A pyrazol-4-yl urea compound, AT9283, was identified as a potent, multitargeted kinase inhibitor with activity against Aurora A and Aurora B kinases (IC50 ≈ 3 nM), which are key regulators of mitosis. psu.edu
Other Kinases: The compound AT9283 also showed inhibitory activity against other cancer-relevant kinases, including JAK2 and Abl (T315I). psu.edu Other pyrazole-urea derivatives have been reported to inhibit CDK1, a key enzyme in cell cycle regulation. nih.gov
Soluble Epoxide Hydrolase (sEH): In an effort to create dual-action anti-inflammatory drugs, researchers have designed chimera compounds that link a pyrazole nucleus (for COX-2 inhibition) to a urea moiety (for sEH inhibition). mdpi.com
Glucosylceramide Synthase (GCS): Fused pyrazole urea analogues have been developed as inhibitors of GCS, an enzyme involved in the biosynthesis of glycosphingolipids, which has implications for various diseases, including certain cancers and lysosomal storage diseases. google.com
| Compound/Analogue | Enzyme Target | Activity (IC50) | Therapeutic Area | Reference |
|---|---|---|---|---|
| BIRB 796 (Dorapaminod) | p38 MAP Kinase | Picomolar affinity | Inflammation | mdpi.com |
| AT9283 | Aurora A/B, JAK2, Abl (T315I) | ~3 nM (Aurora A/B) | Cancer | psu.edu |
| Pyrazole-urea chimeras | sEH, COX-2 | Not specified | Inflammation | mdpi.com |
| Fused pyrazole urea analogs | Glucosylceramide Synthase (GCS) | Not specified | Lysosomal storage diseases, Cancer | google.com |
Other Biological Activities in Preclinical Settings
Antioxidant Properties
The pyrazole scaffold is associated with significant antioxidant activity. nih.govresearchgate.netresearchgate.net This activity is often attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative processes. The presence of a free amino group on the pyrazole ring, as in 4-aminopyrazole derivatives, has been shown to contribute to high antioxidant activity. nih.gov
Various in vitro assays have been used to confirm these properties. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, certain 5-aminopyrazole derivatives demonstrated notable radical scavenging capabilities. nih.gov In studies using human platelets, selected aminopyrazole compounds showed a strong ability to inhibit superoxide (B77818) anion production and lipid peroxidation, highlighting their protective effect against oxidative stress. mdpi.com Specifically, 4-aminopyrazole derivatives have displayed excellent antiradical activity in the ABTS scavenging assay. nih.gov The incorporation of a pyrazole core into a molecule can increase its total antioxidant activity. researchgate.net
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 4-Aminopyrazoles (4-APs) | ABTS scavenging assay | Displayed excellent antiradical activity. | nih.gov |
| 5-Aminopyrazoles (5-APs) | DPPH assay | Showed interesting in vitro radical scavenging properties. | nih.gov |
| Aminopyrazole derivatives | Human platelet studies | Strongly inhibited superoxide anion production and lipid peroxidation. | mdpi.com |
Anticonvulsant Activity
Both pyrazole and urea moieties are found in compounds with known anticonvulsant effects. mdpi.com Consequently, pyrazolyl-urea derivatives have been synthesized and evaluated for their potential as novel antiepileptic drugs. mdpi.com The anticonvulsant activity of new compounds is typically determined using rodent models such as the maximal electroshock seizure (MES) test, which identifies compounds that prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) seizure test, which identifies those that raise the seizure threshold. nih.govnih.gov
Studies on various heterocyclic compounds containing urea or pyrazole structures have demonstrated their efficacy in these models. nih.govjapsonline.com For example, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones showed potent anti-MES activities, with one promising compound having an ED50 of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. nih.gov While direct data on this compound is limited, the established anticonvulsant profile of its core components provides a strong rationale for its investigation in this area. mdpi.comnih.gov
| Seizure Model | Purpose | Relevance | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) | Identifies compounds that prevent the spread of seizures. | A standard preclinical screen for generalized tonic-clonic seizures. | nih.govnih.gov |
| Subcutaneous Pentylenetetrazole (scPTZ) | Identifies compounds that raise the seizure threshold. | A standard preclinical screen for myoclonic and absence seizures. | nih.govnih.gov |
Anti-angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The pyrazole scaffold has proven useful in developing potential anticancer drugs that can inhibit this process. nih.gov
Structure Activity Relationship Sar Studies of 2 4 Amino 1h Pyrazol 1 Yl Acetyl Urea Derivatives
Impact of Substitution on the Pyrazole (B372694) Ring
The pyrazole core offers multiple positions (N1, C3, C4, and C5) for substitution, and modifications at each site can dramatically alter the compound's pharmacological profile. The electronic and steric properties of the substituents affect the molecule's ability to interact with its biological target. nih.gov
The N1 position of the pyrazole ring is a critical site for modification that significantly influences inhibitor potency and selectivity. Research has shown that replacing smaller alkyl groups with larger, more lipophilic aryl groups can lead to a substantial increase in activity.
In one study, the substitution of an N1-methyl group with a variously decorated benzene (B151609) ring was explored. nih.gov This investigation led to the development of a compound featuring a phenyl ring with a meta-amino group at the N1 position, which demonstrated a high inhibitory concentration (IC₅₀) of 13 nM against the p38 kinase. nih.gov Another highly potent p38 MAP kinase inhibitor, BIRB 796, features a p-tolyl group at this position, highlighting the favorability of substituted aryl rings. nih.gov
Table 1: Effect of N1-Substitutions on Biological Activity
| Compound/Series | N1-Substituent | Target | Measured Activity |
|---|---|---|---|
| Derivative of 5-pyrazolyl-urea nih.gov | Phenyl with meta-amino group | p38 kinase | IC₅₀ = 13 nM |
| BIRB 796 nih.gov | p-tolyl | p38 kinase | Picomolar affinity |
| 1-aryl-3-(2H-chromen-5-yl) urea (B33335) mdpi.com | p-nitro phenyl | TNFα production | IC₅₀ = 0.033 µM |
C3-Substitution Effects
Substituents at the C3 position of the pyrazole ring often occupy a deep hydrophobic pocket in target kinases, making this position crucial for anchoring the inhibitor. A common strategy involves introducing bulky alkyl or aryl groups to enhance binding affinity.
The highly potent p38 inhibitor BIRB 796 and its analogues feature a bulky tert-butyl group at the C3 position. nih.gov This group is instrumental in providing strong hydrophobic interactions within the enzyme's active site. In other series of compounds, substituted aryl groups at the C3 position have been shown to be critical for activity against different targets. For example, derivatives with a phenyl ring at C3, particularly those with meta-substituents on the phenyl ring, displayed significant activity against Leishmania donovani, confirming the pivotal role of this functionality. nih.gov These findings indicate that the C3 position is a key determinant of inhibitor potency, with both large alkyl and substituted aryl groups being effective depending on the specific biological target.
Table 2: Effect of C3-Substitutions on Biological Activity
| Compound/Series | C3-Substituent | Target/Organism | Key Finding |
|---|---|---|---|
| BIRB 796 nih.gov | tert-butyl | p38 MAPK | Essential for high potency |
C4-Substitution Effects
The C4 position of the pyrazole ring is often directed towards the solvent-exposed region of a binding site, making it a suitable location for introducing groups that can modulate physicochemical properties or form additional interactions. The parent compound features an amino group at this position, which can serve as a hydrogen bond donor.
SAR studies have explored replacing or modifying this group to optimize activity. For instance, the introduction of a tetrazole substituent at the C4 position of a 3,5-diaryl-pyrazole scaffold led to a compound with potent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. nih.gov In other patented series, the pyrazole moiety is linked at the C4 position via a urea function to complex heterocyclic systems like dihydropyrimido-pyrimidines, suggesting that large substituents at this position can be accommodated and are able to confer activity against various kinases. nih.gov
Table 3: Effect of C4-Substitutions on Biological Activity
| Compound/Series | C4-Substituent | Target/Cell Line | Measured Activity |
|---|---|---|---|
| 5-Aminopyrazole derivative 22 nih.gov | Tetrazole | HCT-116 / MCF-7 | IC₅₀ = 3.18 µM / 4.63 µM |
C5-Substitution Effects
For example, in the development of p38MAPK inhibitors based on a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold, optimization of the substitution pattern around the pyrazole ring, including the C5 position, was crucial for enhancing potency and improving physicochemical properties. mdpi.comnih.gov The strategic placement of substituents at C5 can help to correctly orient the other functional groups on the pyrazole ring for optimal interaction with the target protein.
Influence of the Urea Moiety Modifications
The urea moiety (-NH-CO-NH-) is a privileged functional group in medicinal chemistry, primarily due to its capacity to act as a rigid and effective hydrogen-bonding scaffold. nih.gov It serves as a crucial linker that connects the pyrazole core to other parts of the molecule, and its interactions are often fundamental to the compound's mechanism of action.
The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. nih.gov This dual nature allows the urea group to form multiple, stable hydrogen bonds with amino acid residues (such as aspartate and tyrosine) in the hinge region of protein kinases, mimicking the interactions of the native ATP ligand. nih.gov Furthermore, the conformational preference of N,N'-disubstituted ureas, which often favors a trans,trans arrangement, provides a predictable geometry for positioning the linked molecular fragments within a binding site. nih.gov
The substituents attached to the nitrogen atoms of the urea linker are major determinants of a compound's biological activity and selectivity. Typically, one nitrogen is attached to the pyrazole ring, while the terminal nitrogen is appended with a variable, often large and hydrophobic, group that explores other regions of the target's binding site.
The SAR of potent kinase inhibitors is heavily influenced by this terminal substituent. In the case of BIRB 796, the terminal urea nitrogen is connected to a 4-(2-morpholinoethoxy)naphthalen-1-yl group. nih.gov This large, hydrophobic moiety occupies an allosteric pocket adjacent to the ATP binding site, which is responsible for the compound's high affinity and slow dissociation rate. nih.gov
Efforts to optimize this part of the molecule have involved replacing the naphthalene (B1677914) ring system with other hydrophobic scaffolds. Studies have shown that replacing it with 2H-chromene or chromane (B1220400) structures can yield compounds with similar potency in cellular assays. mdpi.com The nature and substitution pattern of this terminal aromatic system are critical for fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.
Table 4: Effect of Terminal Urea Moiety Substitutions on Biological Activity
| Compound/Series | Terminal Urea Substituent | Target | Key Finding |
|---|---|---|---|
| BIRB 796 nih.gov | 4-(2-morpholinoethoxy)naphthalen-1-yl | p38 MAPK | High affinity and potency due to allosteric binding |
Linker Length and Composition between Pyrazole and Urea
The nature of the linker connecting the 4-amino-1H-pyrazole core and the terminal urea group plays a critical role in determining the biological activity of these derivatives. The length, rigidity, and composition of this linker dictate the spatial orientation of the key pharmacophoric elements, thereby influencing their interaction with the biological target.
Research into pyrazolyl-urea derivatives has shown that the flexibility of the ureido linker can be crucial for establishing optimal binding interactions with target proteins. In some cases, a more flexible linker allows the molecule to adopt a conformation that complements the active site, leading to enhanced potency. Conversely, introducing rigidity into the linker, for instance, through the incorporation of cyclic structures or double bonds, can pre-organize the molecule into a bioactive conformation, which may also lead to an increase in activity.
In a series of related 1,5-diarylpyrazole derivatives, it was observed that increasing the length of the alkyl chain linker between the pyrazole and urea moieties could mitigate steric hindrance. This suggests that for [2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea derivatives, modifications to the acetyl linker could be a key strategy to improve target engagement by avoiding unfavorable steric clashes within the binding pocket.
| Linker Modification | Expected Impact on Activity | Rationale |
| Increased Alkyl Chain Length | Potential increase in potency | May allow for better positioning within the binding site and avoidance of steric hindrance. |
| Introduction of Rigidity (e.g., cyclopropyl) | Potency may increase or decrease | A more rigid linker could lock the molecule in a highly active or an inactive conformation. |
| Incorporation of Heteroatoms (e.g., ether, amine) | Altered potency and selectivity | Can introduce new hydrogen bond donor/acceptor sites and modify physicochemical properties. |
Correlation between Structural Features and Biological Potency/Selectivity
The biological potency and selectivity of this compound derivatives are intricately linked to the nature and position of substituents on both the pyrazole and the terminal urea moieties.
Substituents on the Pyrazole Ring: The 4-amino group on the pyrazole ring is often a critical pharmacophoric feature, potentially acting as a key hydrogen bond donor. Modifications to this group or the introduction of other substituents on the pyrazole ring can have a profound effect on biological activity. For instance, alkylation or acylation of the amino group could diminish activity if it is involved in essential hydrogen bonding. Conversely, the addition of small, lipophilic groups at other positions on the pyrazole ring might enhance binding by interacting with hydrophobic pockets in the target protein.
Substituents on the Terminal Urea: The terminal urea moiety provides additional opportunities for hydrogen bonding and can be extensively modified to fine-tune potency and selectivity. The nature of the substituent on the terminal nitrogen of the urea is particularly important. Aromatic or heteroaromatic rings are common substituents, and their electronic properties and substitution patterns can significantly influence activity. Electron-donating or electron-withdrawing groups on an aryl ring can modulate the electronic environment of the urea and its hydrogen bonding capacity. Furthermore, the size and shape of this substituent are critical for fitting into the specific binding site of the target, thereby influencing both potency and selectivity against related proteins.
The following table illustrates the general trends observed for substituent effects on the biological activity of pyrazole-urea compounds.
| Structural Modification | General Impact on Potency/Selectivity |
| Modification of 4-amino group on pyrazole | Often leads to a decrease in potency if this group is a key pharmacophore. |
| Introduction of small alkyl groups on pyrazole | May increase potency through enhanced van der Waals interactions. |
| Aryl/heteroaryl substituent on terminal urea | Crucial for potency; substitution pattern on the ring can fine-tune activity and selectivity. |
| Introduction of polar groups on terminal substituent | Can improve solubility and introduce new interactions, but may also decrease cell permeability. |
Ligand Efficiency and Druggability Descriptors (Preclinical Context)
In the preclinical evaluation of drug candidates, it is not only the absolute potency that is important but also the efficiency with which a molecule achieves that potency relative to its size and other physicochemical properties. Ligand efficiency (LE) and other druggability descriptors provide valuable metrics for assessing the quality of a compound and its potential for further development.
Ligand Efficiency (LE): LE is a measure of the binding energy per non-hydrogen atom. It is a useful tool for comparing the binding efficiency of different compounds and for guiding lead optimization. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target.
Lipophilic Ligand Efficiency (LipE or LLE): LipE relates the potency of a compound to its lipophilicity (typically measured as logP or logD). High lipophilicity can lead to issues such as poor solubility, high plasma protein binding, and off-target toxicity. LipE is therefore a critical parameter for developing drugs with favorable pharmacokinetic and safety profiles. A higher LipE value indicates a more desirable balance between potency and lipophilicity.
The preclinical assessment of this compound derivatives would involve the calculation and monitoring of these and other descriptors to ensure that increases in potency are not achieved at the expense of good drug-like properties. The table below provides a hypothetical analysis of druggability descriptors for a series of analogs.
| Compound | Potency (IC50, nM) | Heavy Atom Count (HAC) | cLogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LipE) |
| Parent Compound | 100 | 15 | 1.5 | 0.35 | 5.5 |
| Analog A (larger, more potent) | 20 | 20 | 2.5 | 0.33 | 5.2 |
| Analog B (optimized) | 30 | 16 | 1.8 | 0.38 | 6.0 |
In this hypothetical example, while Analog A is more potent than the parent compound, its LE has decreased, and its lipophilicity has increased, leading to a lower LipE. In contrast, Analog B shows a slight improvement in potency and a significant improvement in LE and LipE, making it a more promising candidate for further development.
By systematically exploring the SAR and carefully monitoring druggability descriptors, researchers can effectively navigate the complex process of drug discovery to identify derivatives of this compound with an optimal balance of potency, selectivity, and drug-like properties.
Following a comprehensive search for scientific literature on the chemical compound "this compound" and its analogues, it has been determined that there is no specific research available in the public domain that directly investigates the mechanistic aspects outlined in the provided article structure. The searches for interactions with kinases, tubulin polymerization, DNA binding, topoisomerase inhibition, cell cycle arrest, apoptosis induction, and allosteric modulation for this particular compound or its closely related analogues did not yield any relevant detailed studies or data.
Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content for each specified section and subsection based on currently available information. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled due to the absence of published research on its specific biological mechanisms of action.
Mechanistic Investigations of 2 4 Amino 1h Pyrazol 1 Yl Acetyl Urea Analogues
Inhibition Kinetics and Binding Affinity Studies
The therapeutic potential of [2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea and its analogues is intrinsically linked to their ability to bind with high affinity and specificity to biological targets. Extensive research has focused on elucidating the inhibition kinetics and binding characteristics of this class of compounds against various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. These studies are fundamental to understanding their mechanism of action and for guiding the rational design of more potent and selective agents.
A significant body of work has centered on pyrazole-urea derivatives as inhibitors of several kinase families, including p38 MAP kinase, Aurora kinases, and Cyclin-Dependent Kinases (CDKs), as well as other enzymes like soluble Epoxide Hydrolase (sEH) and Ubiquitin Specific Protease 7 (USP-7).
Pyrazole-urea based compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular response to inflammatory stimuli. researchgate.net Unlike many kinase inhibitors that compete directly with ATP for binding to the active site, certain pyrazole-urea analogues function as allosteric inhibitors. nih.gov They bind to a site adjacent to the ATP pocket, stabilizing a conformation of the kinase that is incompatible with ATP binding. columbia.edu
The binding mechanism often involves the urea (B33335) moiety of the inhibitor, which typically forms a crucial bidentate hydrogen bond with the side chain of a conserved glutamate residue (Glu71 in p38) within the kinase domain. columbia.edu The pyrazole (B372694) ring and its substituents engage in further interactions, often lipophilic, that enhance binding potency. For instance, the substitution of a methyl group with a phenyl group on the pyrazole nucleus of one analogue resulted in a 40-fold improvement in binding potency. columbia.edu X-ray crystallography revealed that this phenyl ring participates in lipophilic interactions with the side chain of Glu71 and shields the hydrogen bond network from water. columbia.edu
One of the most extensively studied pyrazole-urea analogues is BIRB 796 (Doramapimod). This compound demonstrates exceptional potency, with picomolar affinity for the p38 enzyme in enzymatic assays and low nanomolar inhibitory activity in cell-based studies. nih.gov Its high affinity is attributed to its ability to induce and stabilize an inactive conformation of the kinase, a mechanism characterized by slow binding kinetics. researchgate.netnih.gov
Table 1: Inhibition Data for Selected Pyrazole-Urea Analogues against p38 MAPK
| Compound | Target | Inhibition/Binding Metric | Value |
| BIRB 796 (Doramapimod) | p38 MAPK | Affinity | Picomolar range |
| BIRB 796 Analogue | p38 MAPK | IC50 | 45 nM |
| Analogue 25d | p38α MAPK | IC50 | 26 nM |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The pyrazol-4-yl urea scaffold has also been successfully exploited to develop potent inhibitors of other kinase families, such as Aurora and Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle regulation and have become attractive targets in oncology. acs.orgacs.org
Fragment-based discovery approaches led to the identification of AT9283, a pyrazol-4-yl urea derivative, as a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases (IC50 ≈ 3 nM). acs.org Structural studies using X-ray crystallography were instrumental in optimizing the compound's design. The pyrazole motif was shown to have excellent complementarity with the narrow region of the ATP pocket, guiding the retention of this core structure in subsequent designs. acs.org
Furthermore, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been developed as highly potent and selective CDK2 inhibitors. nih.gov Bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole derivative led to compounds with significant CDK2 inhibitory activity. The most potent of these, compound 15 , exhibited a Ki (inhibition constant) of 0.005 µM and displayed sub-micromolar antiproliferative activity across a range of cancer cell lines. nih.gov Mechanistic studies confirmed that this compound inhibited the phosphorylation of the retinoblastoma protein, a key substrate of CDK2, leading to cell cycle arrest and apoptosis. nih.gov
Table 2: Inhibition Data for Pyrazole-Urea Analogues against Cell Cycle Kinases
| Compound | Target Kinase(s) | Inhibition/Binding Metric | Value |
| AT9283 | Aurora A, Aurora B | IC50 | ~ 3 nM |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | Ki | 0.005 µM |
| Patented Pyrazole Derivative | CDK12 | IC50 | 9 nM |
| Patented Pyrazole Derivative | CDK13 | IC50 | 5.8 nM |
Ki (Inhibition constant) represents the concentration required to produce half maximum inhibition. A smaller Ki value indicates a higher binding affinity and more effective inhibition.
The versatility of the pyrazole-urea scaffold extends beyond kinase inhibition. Analogues have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation. nih.gov Some adamantyl-containing 1,3-disubstituted ureas with a pyrazole fragment demonstrated inhibitory activity in the nanomolar range (16.2 to 50.2 nmol/L). nih.gov
More recently, a fluorinated 5-pyrazolyl-urea derivative, STIRUR 41, was found to target Ubiquitin Specific Protease 7 (USP-7), a deubiquitinating enzyme implicated in cancer. mdpi.com Molecular docking studies predicted that the compound binds to the catalytic domain of USP-7. The binding is stabilized by a network of hydrogen bonds involving the urea moiety and key amino acid residues (Asp295, Phe409, Tyr411), as well as van der Waals interactions between the pyrazole substructure and a methionine residue (Met407). mdpi.com
In some cases, pyrazole-carboxamide derivatives have also been found to interact directly with DNA, suggesting an alternative or off-target mechanism of action. jst.go.jp These compounds are hypothesized to bind in the minor groove of DNA, with the pyrazole ring forming π–π stacking interactions with DNA bases, ultimately leading to DNA conformational changes and cleavage activity. jst.go.jp
The collective findings from these kinetic and binding studies underscore the chemical tractability of the pyrazole-urea scaffold. The urea functional group consistently acts as a potent hydrogen-bonding motif, while the pyrazole ring and its substituents can be modified to achieve high affinity and selectivity for a diverse range of enzymatic targets.
Future Directions and Research Perspectives
Design and Synthesis of Novel Scaffolds Based on [2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea
The this compound core is a versatile starting point for the design and synthesis of new chemical entities. The pyrazole (B372694) ring and the urea (B33335) moiety are both known to be important for biological activity, and modifications to either of these components can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. technologynetworks.commdpi.com
Future synthetic strategies will likely focus on several key areas:
Modification of the Pyrazole Core: The amino group on the pyrazole ring is a key site for functionalization. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore new chemical space and interactions with biological targets. mdpi.com Furthermore, substitution at other positions on the pyrazole ring can influence the molecule's electronic properties and spatial arrangement, impacting target binding.
Derivatization of the Urea Moiety: The terminal urea nitrogen can be substituted with a wide range of aryl, heteroaryl, or alkyl groups. This strategy has been successfully employed in the development of numerous kinase inhibitors, where these substituents occupy specific pockets in the enzyme's active site. technologynetworks.com For instance, the development of potent p38 MAPK inhibitors like BIRB 796 involved extensive modification of the urea substituent. technologynetworks.com
Introduction of New Functional Groups: Incorporating additional functional groups, such as hydroxyl, carboxyl, or halogen moieties, can introduce new hydrogen bonding interactions, improve solubility, or block metabolic pathways. The synthesis of hybrid molecules that combine the pyrazolyl-urea scaffold with other pharmacophores, such as oxadiazoles (B1248032) or thiazoles, is another promising avenue for creating novel compounds with unique activity profiles. nih.govacs.orgnih.gov
These synthetic efforts aim to generate libraries of diverse analogs, enabling comprehensive structure-activity relationship (SAR) studies to identify compounds with optimal therapeutic properties. worldpreclinicalcongress.com
Exploration of New Therapeutic Areas and Target Identification
Derivatives of the pyrazolyl-urea scaffold have shown promise across a multitude of therapeutic areas, suggesting that analogs of this compound could be developed for various diseases. nih.gov The primary focus has been on oncology and inflammatory diseases, driven by the scaffold's ability to inhibit key signaling proteins. worldpreclinicalcongress.comnih.gov
Key therapeutic areas and molecular targets for future exploration include:
Oncology: Pyrazolyl-urea derivatives have been identified as potent inhibitors of several protein kinases crucial for tumor growth, angiogenesis, and metastasis. worldpreclinicalcongress.comnih.gov Targets of interest include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Src kinases. worldpreclinicalcongress.comnih.govoncodesign-services.com Future research could explore the activity of novel analogs against other cancer-relevant kinases and signaling pathways.
Inflammatory Diseases: The role of enzymes like soluble Epoxide Hydrolase (sEH) and p38 MAPK in inflammation makes them attractive targets for anti-inflammatory agents. technologynetworks.com Pyrazolyl-ureas have been designed as inhibitors of these targets, indicating potential applications in conditions like rheumatoid arthritis and other inflammatory disorders. technologynetworks.com
Infectious Diseases: The pyrazole nucleus is a component of molecules with antibacterial, antifungal, and antimalarial properties. technologynetworks.comnih.gov This suggests that novel derivatives could be synthesized and screened against a range of pathogenic microorganisms to identify new anti-infective agents. nih.gov
Neurological Disorders: Certain pyrazole derivatives have been investigated for anticonvulsant activity. mdpi.com Further exploration in this area could uncover analogs with potential for treating epilepsy or other neurological conditions.
The process of identifying specific molecular targets for novel compounds, known as target deconvolution, is crucial and can be achieved through various experimental methods. creative-biolabs.comnih.gov
| Compound Class/Derivative | Therapeutic Area | Identified Molecular Target(s) |
| 5-Pyrazolyl-urea derivatives | Oncology, Inflammation | p38 MAPK, Hck, c-Src |
| 4-Pyrazolyl-urea derivatives | Inflammation, Oncology | Soluble Epoxide Hydrolase (sEH) |
| Phenylhydrazono-1H-pyrazol-5(4H)-ones | Oncology (Prostate Cancer) | VEGFR-2 |
| 3-Pyrazolyl-urea derivatives | Oncology | JNK3/2 |
| 5-Aminopyrazole derivatives | Oncology, Inflammation | p38 MAPK, Bruton Kinase (BTK) |
Advanced Mechanistic Elucidation Techniques
Understanding how a compound exerts its biological effect is fundamental to its development as a therapeutic agent. For novel analogs of this compound, advanced techniques will be essential to precisely define their mechanism of action (MOA), identify their direct molecular targets, and characterize off-target effects. rsc.orgrsc.org
Modern approaches to MOA elucidation and target deconvolution include:
Chemical Proteomics: This powerful technique uses affinity-based methods to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. mdpi.comnih.govtandfonline.com A modified version of the pyrazolyl-urea analog, often containing a tag like biotin, is used to capture its interacting proteins, which are then identified by mass spectrometry. nih.gov
Thermal Proteome Profiling: This method assesses the thermal stability of all proteins in a cell in the presence and absence of the drug. A direct interaction between the drug and a target protein typically increases the protein's stability at higher temperatures, allowing for unbiased target identification. nih.gov
Functional Genomics: Technologies like RNA interference (RNAi) and CRISPR-Cas9 genome editing allow for the systematic knockdown or knockout of every gene in the genome. nih.gov By observing which gene knockouts alter a cell's sensitivity to the compound, researchers can identify proteins and pathways that are functionally related to the drug's mechanism. nih.gov
Phosphoproteomics: For compounds designed as kinase inhibitors, quantitative phosphoproteomics can provide a global snapshot of cellular signaling. acs.org By measuring changes in the phosphorylation status of thousands of proteins following drug treatment, researchers can confirm the inhibition of the intended target kinase and identify downstream effects and pathway modulation. acs.org
Phenotypic Profiling: High-content imaging and other phenotypic screening methods can generate a "fingerprint" of a compound's effect on cell morphology and function. technologynetworks.com Comparing this fingerprint to those of compounds with known mechanisms can provide initial hypotheses about the novel compound's MOA. technologynetworks.comnih.gov
Integration of In Silico and Experimental Approaches for Lead Optimization
The optimization of a lead compound into a preclinical candidate is a complex process that benefits significantly from the integration of computational (in silico) and experimental methods. This synergistic approach accelerates the design-make-test-analyze cycle, leading to more efficient development of potent and selective drug candidates. reactionbiology.com
Key integrated strategies for optimizing derivatives of this compound include:
Molecular Docking and Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how different analogs will bind. oncodesign-services.com This allows computational chemists to prioritize the synthesis of compounds that are predicted to have the strongest interactions with the target, guiding the optimization of structure-activity relationships (SAR). nih.gov
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on the chemical features of known active compounds. This model serves as a template to design new molecules with a higher probability of being active.
In Silico ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of designed compounds before they are synthesized. mdpi.com This helps to de-prioritize molecules with predicted poor pharmacokinetic profiles or safety liabilities, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogs.
Experimental validation remains crucial. The predictions from in silico models must be confirmed through biochemical and cellular assays to measure potency, selectivity, and functional effects. The results of these experiments are then used to refine the computational models, creating a feedback loop that drives the optimization process forward. reactionbiology.com
Collaborative Research Opportunities in Preclinical Drug Discovery
The journey of a novel compound from initial design to a preclinical candidate is a multidisciplinary endeavor that necessitates collaboration among researchers with diverse expertise. The development of analogs based on the this compound scaffold is no exception.
Significant opportunities for collaboration exist in the following areas:
Academia-Industry Partnerships: Academic labs often excel in basic research, target discovery, and the development of novel synthetic methodologies. Pharmaceutical and biotechnology companies possess the resources and expertise in large-scale synthesis, high-throughput screening, preclinical development (including formal toxicology and pharmacokinetic studies), and clinical trial execution. Partnerships can bridge the gap between discovery and development.
Consortia of Specialists: A successful preclinical program requires the integration of medicinal chemistry, computational chemistry, structural biology, cell biology, pharmacology, and toxicology. Collaborative consortia, bringing together experts in each of these fields, can more effectively address the complex challenges of drug development.
Open Science Initiatives: Sharing data and chemical probes through open science platforms can accelerate research by allowing different research groups to test hypotheses in various biological systems. This can help to rapidly identify new therapeutic applications for a given chemical scaffold and build a more comprehensive understanding of its biological effects.
Contract Research Organizations (CROs): Specialized CROs offer services in areas like chemical synthesis, specific biological assays, and regulatory toxicology studies. creative-biolabs.com Collaborating with CROs allows research teams to access specialized capabilities without the need for large capital investment in infrastructure. creative-biolabs.com
By fostering these collaborative efforts, the scientific community can more efficiently translate the therapeutic potential of the pyrazolyl-urea scaffold into novel medicines.
Q & A
Q. Key Considerations :
- Solvent choice (toluene or chloroform) impacts reaction efficiency.
- Crystallization conditions (e.g., 2:1 EtOH–AcOH) are critical for purity .
Advanced: How does intramolecular cyclization influence the stability of intermediates during synthesis?
Methodological Answer:
In the absence of amines, 4-hydroxymethyl-3-isocyanatopyrazoles undergo spontaneous intramolecular cyclization to form pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones. This cyclization is driven by the nucleophilic attack of the hydroxymethyl oxygen on the isocyanate carbon, forming a six-membered ring. The stability of these intermediates is pH-sensitive, and their reactivity with amines (to yield ureas) depends on steric hindrance and electronic effects of substituents .
Q. Experimental Validation :
- Monitor reaction progress via TLC or HPLC to detect cyclized intermediates.
- X-ray crystallography (e.g., SHELXL refinement) confirms structural integrity of cyclized products .
Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
Q. Advanced Tip :
- Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
Advanced: How can computational modeling predict biological activity against kinase targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions between the urea moiety and kinase ATP-binding pockets. The 4-aminopyrazole group may form hydrogen bonds with hinge-region residues (e.g., Glu91 in CK2 kinase) .
- QSAR Analysis : Correlate electronic parameters (e.g., Hammett σ values) of substituents with inhibitory activity. For example, electron-withdrawing groups on the pyrazole ring enhance binding affinity .
Q. Validation :
Basic: What are the documented biological activities of this compound?
Methodological Answer:
- Antitumor Activity : Inhibits kinase pathways (e.g., CK2) by competing with ATP binding.
- Anti-inflammatory Effects : Modulates prostaglandin synthesis via COX-2 inhibition .
- Biological Testing : Use MTT assays for cytotoxicity and ELISA for cytokine profiling.
Q. Advanced Follow-Up :
- Explore structure–activity relationships (SAR) by modifying the acetylurea side chain. For instance, fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced metabolic stability .
Advanced: How do crystallographic data resolve contradictions in tautomeric forms?
Methodological Answer:
SC-XRD data (refined with SHELXL) reveal dominant tautomers in the solid state. For example:
Q. Experimental Design :
- Compare XRD data of derivatives with varying substituents (e.g., methyl vs. phenyl groups) to assess tautomeric preferences.
Basic: What solvents and conditions optimize recrystallization?
Methodological Answer:
- Preferred Solvents : Ethanol–acetic acid (2:1) for high-yield crystallization .
- Temperature Control : Slow cooling from reflux prevents amorphous precipitation.
- Purity Check : Monitor via melting point analysis and HPLC (≥95% purity threshold) .
Advanced: How does the compound’s reactivity differ in protic vs. aprotic solvents?
Methodological Answer:
- Protic Solvents (e.g., EtOH) : Stabilize charged intermediates, accelerating urea formation but risking side reactions (e.g., hydrolysis of acetyl groups).
- Aprotic Solvents (e.g., CHCl) : Favor nucleophilic attack by amines, reducing hydrolysis but requiring longer reflux times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
